![molecular formula C19H14N2O2S B3002954 N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide CAS No. 478079-45-7](/img/structure/B3002954.png)

N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

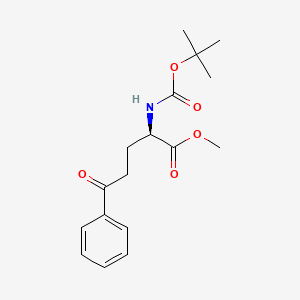

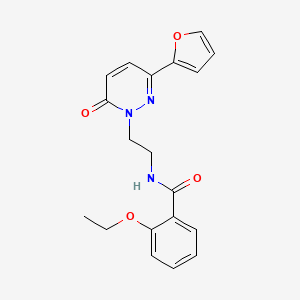

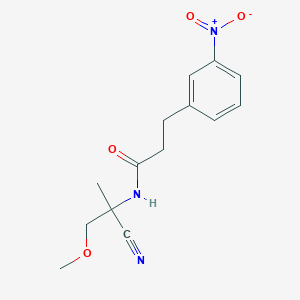

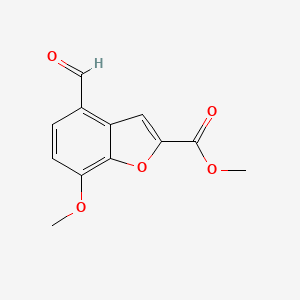

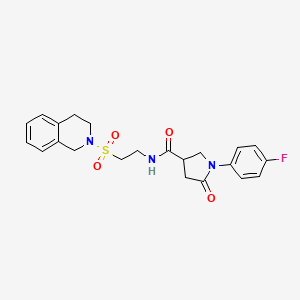

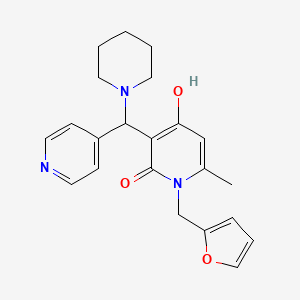

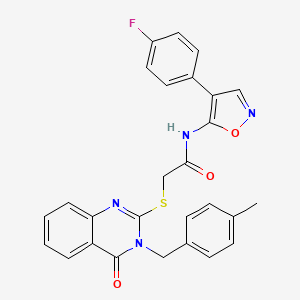

N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C19H14N2O2S and its molecular weight is 334.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiproliferative Activity

N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide derivatives have shown significant antiproliferative activity against various cell lines. Particularly, 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides demonstrated high activity against melanoma and breast cancer cell lines, with GI50 values in the low nanomolar range. The interaction with phosphoinositide-specific phospholipase C and the formation of hydrogen bonds with amino acids like His356, Glu341, Arg549, and Lys438 were notable, indicating a specific molecular interaction mechanism (Hung et al., 2014).

Crystallographic Properties

The crystallographic properties of this compound derivatives have been extensively studied. The polymorphic modifications of the compound revealed different crystal packing and organizational levels, indicating its structural versatility and potential for various applications (Shishkina et al., 2018).

Synthetic Methods

A novel and efficient method for the synthesis of substituted thieno[2,3-b]quinolines has been developed, involving a one-pot reaction under microwave irradiation and solvent-free conditions. This synthetic approach is noteworthy for its simplicity and the potential for large-scale production of these compounds (Nandeshwarappa et al., 2005).

Antitubercular Activity

Certain fused thieno-/furo-quinoline compounds, including derivatives of this compound, have displayed significant antitubercular activity. The compounds bearing a fused furo[2,3-c][1,8]naphthyridine skeleton, in particular, showed superior activity compared to existing first-line antitubercular drugs, indicating their potential in the treatment of tuberculosis (Akula et al., 2016).

Optical Properties

This compound derivatives have been studied for their optical properties. The structure-optical property relationships have been established, demonstrating their potential application in various optical and electronic devices. The fluorescence quantum yields of these compounds were found to be moderate to high, ranging from 0.15 to 0.87, indicating their usability as fluorescent materials or invisible ink dyes (Bogza et al., 2018).

Orientations Futures

The future research directions for “N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide” could involve further exploration of its potential medicinal applications, particularly its antiproliferative effects and activity as an EGFR inhibitor . More research is also needed to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Mécanisme D'action

Target of Action

N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide is a thienoquinoline derivative . Thienoquinoline derivatives have been reported to exhibit promising antiproliferative effects against various cell lines and show significant activity as EGFR inhibitors . EGFR (Epidermal Growth Factor Receptor) is a protein that resides on the cell surface and is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α .

Mode of Action

The compound interacts with its target, the EGFR, by occupying the ATP-binding site . This interaction inhibits the kinase activity of the receptor, preventing the autophosphorylation process that would normally lead to the activation of various downstream signaling pathways involved in cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the EGFR signaling pathway . By inhibiting EGFR, the compound disrupts several downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK pathways . These pathways play crucial roles in regulating cell proliferation, survival, and differentiation .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well the compound is absorbed and distributed throughout the body, how it is metabolized, and how quickly it is excreted .

Result of Action

The compound exhibits promising antiproliferative effects against various cell lines . It has been shown to induce apoptosis and cell cycle arrest at the G2/M phase . This leads to a decrease in cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a key characteristic .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, factors such as temperature and the presence of other substances (e.g., proteins, lipids) can also impact the compound’s stability and activity .

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c1-23-15-8-6-14(7-9-15)20-18(22)17-11-13-10-12-4-2-3-5-16(12)21-19(13)24-17/h2-11H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWXPSZWQVEAQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B3002871.png)

![2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-4H-chromen-4-one](/img/structure/B3002872.png)

![2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid](/img/structure/B3002876.png)

![ethyl 4-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B3002881.png)

![(E)-2-(4-Chlorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)ethenesulfonamide](/img/structure/B3002882.png)

![7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3002887.png)

![4-(isopropylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3002888.png)